molecular formula C16H18N2O B13008448 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one

Cat. No.: B13008448
M. Wt: 254.33 g/mol
InChI Key: OYOGDMTXMHBVSE-UHFFFAOYSA-N
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Description

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one is a synthetic small molecule of interest in chemical biology and early-stage pharmaceutical research. Its structure, featuring a substituted pyridine core linked to a propan-1-one chain, suggests potential as a building block or intermediate for the development of novel heterocyclic compounds. Researchers are exploring its utility as a key precursor in synthesizing more complex molecules that may target various cellular pathways . While its specific mechanism of action requires further characterization, compounds with similar structural motifs, such as aminopyridines, have demonstrated biological activity by interacting with enzyme binding sites or receptor proteins . This reagent may serve as a valuable scaffold in medicinal chemistry programs, particularly in the design and synthesis of potential inhibitors for enzymes like kinases or other targets involved in proliferative and neurological diseases . It is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-[benzyl(methyl)amino]pyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(17-11-14)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

OYOGDMTXMHBVSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One of the most commonly reported laboratory-scale methods involves reductive amination:

  • Step 1: Reaction of 3-pyridinecarboxaldehyde with benzylmethylamine under acidic conditions to form a Schiff base intermediate.
  • Step 2: Reduction of the Schiff base using a mild reducing agent such as sodium borohydride (NaBH4) in an organic solvent (ethanol or methanol) at room temperature.

This method yields the target compound with good selectivity and moderate to high yields.

Step Reagents/Conditions Outcome
1 3-pyridinecarboxaldehyde + benzylmethylamine, acidic medium Schiff base intermediate formation
2 Sodium borohydride, ethanol/methanol, room temperature Reduction to this compound

Pyridine Ring Functionalization and Coupling Approaches

Alternative synthetic routes reported in literature involve:

  • Starting from 2-chloronicotinic acid or 2-fluoro-3-(trifluoroacetyl)pyridine as pyridine precursors.
  • Formation of amidine intermediates followed by coupling with benzyl(methyl)amine derivatives.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install the benzyl(methyl)amino substituent on the pyridine ring.

These methods are more complex but allow for structural diversification and are suitable for scale-up.

Method Starting Material Key Reagents/Catalysts Notes
A 2-chloronicotinic acid Amidination, coupling with benzyl(methyl)amine Intermediate amidine formation
B 2-fluoro-3-(trifluoroacetyl)pyridine Nucleophilic substitution, Pd-catalyzed coupling Enables functional group tolerance
C Ethyl cyanopyruvate sodium salt Amidination, reductive amination Alternative amidine-based synthesis

Industrial Scale and Continuous Flow Synthesis

For industrial production, the synthesis is optimized by:

  • Employing continuous flow reactors to improve reaction control, reproducibility, and safety.
  • Using catalytic systems to enhance reaction rates and selectivity.
  • Automating reagent addition and temperature control to maximize yield and purity.

These optimizations reduce reaction times and waste, making the process more sustainable and cost-effective.

Chemical Reaction Analysis and Functional Group Transformations

The compound’s preparation and subsequent modifications involve several reaction types:

Reaction Type Reagents/Conditions Resulting Functional Group Changes
Oxidation Potassium permanganate (KMnO4), acidic medium Conversion of ketone to carboxylic acid derivatives
Reduction Lithium aluminum hydride (LiAlH4), dry ether Reduction of ketone to corresponding alcohol
Electrophilic Substitution Nitration (HNO3/H2SO4 mixture), halogenation Introduction of nitro or halogen substituents on pyridine ring

These transformations are useful for generating analogs for biological testing or further synthetic elaboration.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Reductive Amination Schiff base formation + NaBH4 reduction Simple, mild conditions, good yield Limited to accessible aldehydes
Amidination and Coupling Amidination of pyridine precursors + Pd-catalyzed coupling Structural diversity, scalable Requires expensive catalysts
Continuous Flow Synthesis Automated flow reactors with catalytic systems High reproducibility, industrial scale Requires specialized equipment

Research Findings and Optimization Notes

  • The reductive amination method is widely used due to its straightforwardness and mild reaction conditions, making it suitable for laboratory synthesis.
  • Pd-catalyzed cross-coupling reactions provide a versatile platform for modifying the pyridine ring and introducing various substituents, which is valuable for medicinal chemistry applications.
  • Industrial methods focus on continuous flow and catalytic efficiency to meet demands for larger quantities with consistent quality.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard practices to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ketone group into an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one has several notable applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Key Areas of Interest:

  • Inhibition of Monoamine Oxidase B (MAO-B): Preliminary studies indicate that structural modifications in related compounds can lead to significant MAO-B inhibitory activity, which is relevant for neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have shown IC50 values as low as 21 nM against MAO-B.
  • Anticancer Properties: Investigations into the compound's anticancer effects have suggested that it may influence cell proliferation and apoptosis pathways. The USP1/UAF1 deubiquitinase complex has been identified as a potential target for anticancer strategies.
  • Neuroprotective Effects: In vitro studies on related compounds indicate neuroprotective properties through modulation of dopamine levels and inhibition of oxidative stress pathways.

Organic Synthesis

Due to its unique structure, this compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
ReductionKetone group can be reduced to alcohols using lithium aluminum hydride.
SubstitutionThe pyridine ring can participate in electrophilic substitution reactions (e.g., nitration).

Case Studies

Several studies highlight the potential applications of this compound:

  • MAO-B Inhibition Study:
    • A study demonstrated that modifications to the benzyl group in related compounds significantly enhanced MAO-B inhibition, suggesting similar potential for this compound.
  • Anticancer Activity Investigation:
    • Research into structurally similar compounds revealed their ability to disrupt cancer-related pathways, indicating that this compound may have analogous effects.
  • Neuroprotective Mechanism Exploration:
    • In vitro analyses showed that compounds with similar structures could modulate oxidative stress and dopamine levels, hinting at the neuroprotective potential of this compound.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Aromatic/Functional Group Substituent Position Key Structural Differences Reference
1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one Pyridin-3-yl 6-position: Benzyl(methyl)amino Central pyridine core; methylated amino group N/A
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c) 4-Chlorophenyl Propan-1-one chain Chlorophenyl instead of pyridine; no methyl on amino
3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d) Naphthalen-2-yl Propan-1-one chain Bulkier naphthyl group; unmodified benzylamino
2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one Pyridin-2-yl 2-Benzyl, 3-phenyl Additional benzyl/phenyl substituents; pyridine at 2-position
Leniolisib (Joenja®) Pyrido[4,3-d]pyrimidine Complex heterocycle Propan-1-one linked to pyrrolidine and pyrimidine; trifluoromethyl group

Key Observations :

  • Substituent Effects: The benzyl(methyl)amino group at the 6-position may reduce steric hindrance compared to bulkier substituents like naphthyl (1d) or trifluoromethyl (leniolisib) .
  • Positional Isomerism : Pyridin-3-yl substitution (target) vs. pyridin-2-yl () alters molecular geometry and binding site accessibility .

Key Observations :

  • Synthesis : The target compound may follow a route similar to ’s analogs, using a pyridine-derived Weinreb amide. Yields for analogs range from 41–69%, suggesting moderate efficiency for related syntheses .
  • Physical State : Pyridine-containing compounds (e.g., ’s solid) may exhibit higher crystallinity than aryl ketones (e.g., 1c as oil) due to stronger intermolecular interactions .

Biological Activity

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one, with the CAS number 1355231-62-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and recent research findings.

The molecular formula for this compound is C17H19N2OC_{17}H_{19}N_{2}O, with a molecular weight of approximately 253.39 g/mol. The compound features a pyridine ring substituted with a benzyl(methyl)amino group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H19N2O
Molecular Weight253.39 g/mol
CAS Number1355231-62-7

Research indicates that compounds similar to this compound demonstrate significant interactions with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, modifications to the benzyl group have been linked to enhanced inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders like Parkinson's disease .

Inhibition of Monoamine Oxidase B (MAO-B)

A study highlighted that structural modifications in related compounds led to significant MAO-B inhibitory activity. For example, certain derivatives showed IC50 values as low as 21 nM, indicating high potency against this target . While specific data on this compound is limited, its structural similarity suggests potential MAO-B inhibition.

Anticancer Properties

Preliminary investigations into the compound's anticancer properties have indicated that it may influence pathways involved in cell proliferation and apoptosis. The USP1/UAF1 deubiquitinase complex has been identified as a potential target for anticancer strategies; compounds with similar structures have shown promise in disrupting this complex .

Neuroprotective Effects

In vitro studies on related compounds have demonstrated neuroprotective effects through the modulation of dopamine levels and inhibition of oxidative stress pathways. These findings suggest that this compound could exhibit similar protective effects, warranting further investigation.

Antidepressant Activity

Compounds containing benzyl and pyridine moieties have been explored for their antidepressant effects. The modulation of serotonin and norepinephrine levels through MAO inhibition is a common mechanism observed in these studies. Although specific data on this compound is scarce, its structural characteristics align with known antidepressant agents.

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